(S)-2-Amino-N-(3-chloro-benzyl)-3,N-dimethyl-butyramide (S)-2-Amino-N-(3-chloro-benzyl)-3,N-dimethyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13395536
InChI: InChI=1S/C13H19ClN2O/c1-9(2)12(15)13(17)16(3)8-10-5-4-6-11(14)7-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Cl)N
Molecular Formula: C13H19ClN2O
Molecular Weight: 254.75 g/mol

(S)-2-Amino-N-(3-chloro-benzyl)-3,N-dimethyl-butyramide

CAS No.:

Cat. No.: VC13395536

Molecular Formula: C13H19ClN2O

Molecular Weight: 254.75 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-chloro-benzyl)-3,N-dimethyl-butyramide -

Specification

Molecular Formula C13H19ClN2O
Molecular Weight 254.75 g/mol
IUPAC Name (2S)-2-amino-N-[(3-chlorophenyl)methyl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C13H19ClN2O/c1-9(2)12(15)13(17)16(3)8-10-5-4-6-11(14)7-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1
Standard InChI Key ZKFBLLXOPUGHAJ-LBPRGKRZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)Cl)N
SMILES CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Cl)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)Cl)N

Introduction

Chemical Characterization and Structural Properties

(S)-2-Amino-N-(3-chloro-benzyl)-3,N-dimethyl-butyramide (CAS No. 1309023-60-6) is a secondary amide with the molecular formula C₁₃H₁₉ClN₂O and a molecular weight of 254.75–254.76 g/mol . The compound’s IUPAC name, (2S)-2-amino-N-[(3-chlorophenyl)methyl]-N,3-dimethylbutanamide, reflects its stereochemistry at the second carbon and the substitution pattern on the benzyl and butyramide groups . Key identifiers include:

PropertyValueSource
CAS No.1309023-60-6
Molecular FormulaC₁₃H₁₉ClN₂O
Molecular Weight254.75–254.76 g/mol
SMILESCC(C)C@@HN
InChI KeyZKFBLLXOPUGHAJ-LBPRGKRZSA-N
Purity96%

The chiral (S)-configuration at the second carbon is critical for its potential biological interactions, as enantiomeric purity often influences receptor binding affinity . The chloro-substituent on the benzyl group enhances lipophilicity, which may improve membrane permeability and bioavailability .

Research Gaps and Future Directions

Despite its promising features, critical gaps remain:

  • Biological activity profiling: No in vitro or in vivo studies are publicly documented.

  • Optimization of synthesis: Current protocols lack yield and scalability data.

  • Toxicological assessments: Acute and chronic toxicity studies are essential for therapeutic applications.

Future research should prioritize structure-activity relationship (SAR) studies to elucidate the impact of stereochemistry and substituents on bioactivity.

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